molecular formula C14H20ClF2N3O B2633762 4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride CAS No. 2320665-87-8

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride

Cat. No. B2633762
CAS RN: 2320665-87-8
M. Wt: 319.78
InChI Key: FHNTXRKHWLRMPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been described in the literature . Starting from a screening hit, a set of analogs was synthesized based on a 4-(2-aminoethyl)piperidine core . The yield of the final product was reported to be 69% .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many bioactive compounds . The presence of the 2,5-difluorophenyl group and the carboxamide group may contribute to its potential biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in detail in the literature . The reactions likely involve the formation of the piperidine ring and the attachment of the 2,5-difluorophenyl and carboxamide groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Piperidine-4-carboxylic acid and ethyl carbonochloridate were used as starting materials for synthesizing related compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This process involved amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).

Applications in Pharmacology

  • CGRP Receptor Antagonist : A derivative, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, has been developed as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This compound was synthesized on a multikilogram scale, indicating its potential for large-scale pharmaceutical use (Reginald O. Cann et al., 2012).

  • Rho Kinase Inhibitor for CNS Disorders : N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor with a related structure, is under investigation for treating central nervous system disorders. Its synthesis process is scalable and has been optimized for high purity and yield (Daiyan Wei et al., 2016).

  • Potential Antipsychotic Agents : Heterocyclic analogues of related compounds were evaluated as potential antipsychotic agents. These analogues showed promising in vitro and in vivo activities, including binding to dopamine and serotonin receptors (M. H. Norman et al., 1996).

  • Anti-Acetylcholinesterase Activity : 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to the compound , exhibited significant anti-acetylcholinesterase activity. This indicates potential use in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

  • Allosteric Modulators for the CB1 Receptor : Compounds like 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide have been studied as allosteric modulators for the CB1 cannabinoid receptor, highlighting the potential for therapeutic applications in this area (Leepakshi Khurana et al., 2014).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it is mentioned that compounds with a similar structure have been associated with modulation of the Trace Amine-Associated Receptor 1 (TAAR1) .

properties

IUPAC Name

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O.ClH/c15-11-1-2-12(16)13(9-11)18-14(20)19-7-4-10(3-6-17)5-8-19;/h1-2,9-10H,3-8,17H2,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNTXRKHWLRMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)C(=O)NC2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride

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